![molecular formula C15H17N3O4 B2856969 5-[(4-Butyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino]-2-hydroxybenzoic acid CAS No. 1417634-25-3](/img/structure/B2856969.png)
5-[(4-Butyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino]-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-[(4-Butyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino]-2-hydroxybenzoic acid” is a ureido-pyrimidone based aspartic acid derivative . It has been used in the fabrication of functional supramolecular assemblies and materials .
Synthesis Analysis
The synthesis of a similar compound, a UPy-based aspartic acid derivative, was carried out using UPy-based isocyanates and aspartic acid . Another method involved the interaction of 5-butyl-6-hydroxy-2,3-diphenylpyrimidin-4 (3H) -OH radicals and an equimolar amount of sodium hydroxide aqueous solution .Molecular Structure Analysis
The structure of the compound was proven using NMR 1H and 13C spectroscopy . A crystal structure of a similar compound with human carbonic anhydrase isozyme II has been reported .Chemical Reactions Analysis
The compound exhibited a pH-responsive self-assembling behavior in an aqueous solution due to the aspartic acid moieties . The aggregates can be repeatedly transformed between nanowires and nanosheets by changing the pH .Scientific Research Applications
Synthesis and Characterization
- Novel compounds similar to 5-[(4-Butyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino]-2-hydroxybenzoic acid have been synthesized and characterized using methods like IR spectra and elemental analysis (Wang Wei, 2009). These synthesis processes are foundational for exploring potential applications in various fields.
Agricultural Applications
- Compounds with a structure similar to 5-[(4-Butyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino]-2-hydroxybenzoic acid have been isolated from plants like Erigeron annuus and shown to have germination inhibitory effects (H. Oh et al., 2002). This suggests potential uses in controlling weed growth or in agricultural research.
Antimicrobial and Antioxidant Properties
- Research has shown that derivatives of this compound exhibit significant antimicrobial activity against various bacteria and fungal species (B. Dey et al., 2022). Additionally, certain derivatives have been identified with notable antioxidant properties, highlighting their potential in medical and food preservation applications.
Inhibitory Effects on Pathogens
- Some derivatives of 5-[(4-Butyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino]-2-hydroxybenzoic acid have shown potent inhibitory effects on Helicobacter pylori urease, suggesting a potential application in the treatment of gastritis caused by this pathogen (R. Mamidala et al., 2021).
Antitumor Activity
- Some amino acid ester derivatives containing structures similar to this compound have been synthesized and shown to have in vitro antitumor activity (J. Xiong et al., 2009). This opens up possibilities for their use in cancer research and treatment.
Novel Synthesis Methods
- New synthesis methods for compounds related to 5-[(4-Butyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino]-2-hydroxybenzoic acid have been developed, expanding the scope of research and potential applications in various fields, including medicinal chemistry (Wang Wei-dong, 2008).
Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the sources, a similar compound was found to inhibit xanthine oxidase . Another compound was found to inhibit glycinamide ribonucleotide transformylase (GAR Tfase) and aminoimidazole carboxamide ribonucleotide transformylase (AICAR Tfase) .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[(4-butyl-6-oxo-1H-pyrimidin-2-yl)amino]-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-2-3-4-9-8-13(20)18-15(16-9)17-10-5-6-12(19)11(7-10)14(21)22/h5-8,19H,2-4H2,1H3,(H,21,22)(H2,16,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZIPWIPETVGAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)NC(=N1)NC2=CC(=C(C=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Butyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino]-2-hydroxybenzoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.